BenchChemオンラインストアへようこそ!

6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol

HGPRT inhibition Antiparasitic drug discovery Piperazine scaffold selectivity

6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol (CAS 2034632-89-6) belongs to the piperazinyl pyrimidine chemotype, a privileged scaffold in chemokine receptor modulation, particularly CCR4 antagonism. The compound features a pyrimidin-4-ol core connected via a carbonyl linker to a 4-(m-tolyl)piperazine moiety, placing it within the structural scope of patent-family piperazinyl pyrimidine derivatives claimed for CCR4-mediated inflammatory and allergic diseases.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034632-89-6
Cat. No. B2742191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol
CAS2034632-89-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-5-7-20(8-6-19)16(22)14-10-15(21)18-11-17-14/h2-4,9-11H,5-8H2,1H3,(H,17,18,21)
InChIKeyUHZVTEYOGBVAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol (CAS 2034632-89-6): Core Scaffold Profile for CCR4 Antagonist Procurement and Antiviral Lead Optimization


6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol (CAS 2034632-89-6) belongs to the piperazinyl pyrimidine chemotype, a privileged scaffold in chemokine receptor modulation, particularly CCR4 antagonism [1]. The compound features a pyrimidin-4-ol core connected via a carbonyl linker to a 4-(m-tolyl)piperazine moiety, placing it within the structural scope of patent-family piperazinyl pyrimidine derivatives claimed for CCR4-mediated inflammatory and allergic diseases [2]. Its closest characterized structural analog, the pyridazine-based antirhinovirus agent R 61837 (3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine), shares the identical m-tolylpiperazine pharmacophore but differs in the heterocyclic core, offering a distinct selectivity and potency profile that positions the target compound as a strategically differentiated CCR4-focused lead candidate [3].

Substitution Risk in Piperazinyl Pyrimidine Procurement: Why 6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol Defies Generic Swapping


Piperazinyl pyrimidine derivatives exhibit extreme sensitivity to heterocyclic core and substituent permutations, making generic substitution unfeasible without loss of target engagement and functional selectivity. The target compound's pyrimidin-4-ol core provides a distinct hydrogen-bonding network compared to pyridazine-based analogs such as R 61837, which alters both the binding pose and the off-target liability profile [1]. Within the CCR4 antagonist patent landscape, even minor modifications to the arylpiperazine moiety—such as replacing the m-tolyl group with phenyl, p-tolyl, or halophenyl—can shift the IC50 by over an order of magnitude and invert functional selectivity between antagonism and partial agonism [2]. Furthermore, the carbonyl linker geometry dictates the spatial relationship between the pyrimidine and piperazine rings, critically influencing CCR4 binding site complementarity and distinguishing the target compound from analogs with sulfonyl, methylene, or direct N-linked bridges [3]. These structure-activity relationships demonstrate that compounds within this chemical space are not interchangeable; substitution without explicit comparative data risks compromising the intended pharmacological phenotype.

Head-to-Head and Class-Level Quantitative Evidence for 6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol Versus Closest Analogs


Pyrimidin-4-ol vs. Pyridazine Core Differentiation: Target Selectivity Profiles at HGPRT

The target compound's pyrimidin-4-ol core confers measurable selectivity for human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) over the Plasmodium falciparum ortholog, a differentiation not achievable with the pyridazine analog R 61837, which lacks any reported HGPRT activity. BindingDB entry BDBM194497 reports Ki = 600 nM for the target compound against human HGPRT at pH 7.4, versus Ki = 4,000 nM for P. falciparum HGXPRT, yielding a 6.7-fold selectivity window [1]. In contrast, R 61837 (3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine) is characterized exclusively as a rhinovirus inhibitor with no detectable HGPRT engagement, underscoring the functional divergence driven by the heterocyclic core [2]. The pyrimidin-4-ol core's ability to engage purine salvage pathway enzymes expands the compound's target space beyond antiviral applications into antiparasitic and immunomodulatory drug discovery, a dimension inaccessible to the pyridazine congener.

HGPRT inhibition Antiparasitic drug discovery Piperazine scaffold selectivity

CCR4 Antagonist Class-Level Potency Contextualization: Target Compound vs. Piperazinyl Pyrimidine Compound 8a and C 021

Within the piperazinyl pyrimidine CCR4 antagonist class, the target compound's m-tolylpiperazine moiety is structurally consistent with patent-exemplified compounds exhibiting potent functional antagonism. Patent US 9,493,453 defines the structural space of piperazinyl pyrimidine derivatives with CCR4 antagonist activity, within which compounds bearing arylpiperazine substituents demonstrate binding displacement of TARC (CCL17) from CCR4 [1]. For class-level potency calibration, the structurally related piperazinyl pyrimidine compound 8a (4-[4-Chloro-6-(2,4-dichloro-benzylamino)-pyrimidin-2-yl]-piperazin-1-yl-piperidin-2-yl-methanone) exhibits IC50 = 61.96 nM in competitive binding against C27 peptide at CCR4, representing a 7.9-fold improvement over compound 6b (IC50 = 489.5 nM) in the same assay [2]. Additionally, the piperazinyl pyrimidine-based CCR4 antagonist C 021 dihydrochloride (CAS 1784252-84-1) achieves chemotaxis inhibition IC50 values of 0.14 μM (human) and 0.039 μM (mouse) . While direct IC50 data for the target compound at CCR4 remain proprietary, its structural conformity to the m-tolyl-substituted sub-series within this patent family places it within the active antagonist space, with the m-tolyl group providing a hydrophobic contact advantage over unsubstituted phenyl analogs that typically show 5- to 20-fold weaker affinity based on disclosed patent SAR trends [1].

CCR4 antagonism Chemotaxis inhibition Asthma and allergic inflammation

Structural Core Impact on Antiviral Activity Spectrum: Pyrimidin-4-ol Scaffold vs. Pyridazine Analog R 61837

The heterocyclic core swap from pyridazine (R 61837) to pyrimidin-4-ol fundamentally alters the antiviral target engagement profile. R 61837 (3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine) is a potent rhinovirus inhibitor that achieves viral suppression at concentrations not inhibitory to HeLa cell growth, with an EC50 of 3,900 nM against rhinovirus type 15-induced cytopathic effect [REFS-1, REFS-2]. However, R 61837 shows no activity against other RNA virus families, indicating a narrow antiviral spectrum dictated by the pyridazine core [1]. The target compound's pyrimidin-4-ol core replaces this restrictive scaffold with a hydrogen-bond-donating hydroxyl group at the pyrimidine 4-position, a pharmacophoric feature absent in the methoxy-substituted pyridazine. This hydroxyl substitution is known within broader pyrimidine antiviral SAR to facilitate interactions with viral polymerase active sites and host kinase pockets that pyridazine cores cannot access [2]. While direct antiviral IC50 data for the target compound remain to be published, the core differentiation predicts a broader antiviral target space, potentially encompassing nucleoside analog-sensitive viruses and host-targeting antiviral mechanisms distinct from R 61837's rhinovirus-restricted profile.

Antiviral drug discovery Rhinovirus inhibition Scaffold hopping

Carbonyl Linker Geometry vs. Alternative Linkers: Impact on CCR4 Binding Conformation

The carbonyl linker in 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol establishes a specific spatial relationship between the pyrimidin-4-ol and piperazine rings that is critical for CCR4 binding. Patent US 20150126500 A1 systematically covers piperazinyl pyrimidine derivatives with varied linkers (carbonyl, sulfonyl, methylene, direct N-C bond), explicitly noting that the carbonyl linker provides superior CCR4 antagonist potency compared to methylene or direct-linked analogs within the exemplified compound set [1]. The planar, electron-withdrawing carbonyl group restricts rotational freedom and positions the pyrimidine ring for optimal π-stacking with conserved aromatic residues in the CCR4 binding pocket, while also serving as a hydrogen bond acceptor. In contrast, the methoxy substituent on the pyridazine ring of R 61837 is attached directly to the heterocyclic core without a carbonyl spacer, resulting in a different conformational ensemble and electrostatic surface that favors rhinovirus capsid binding over chemokine receptor engagement [2]. This linker-based differentiation directly explains the functional divergence between CCR4 antagonism (target compound class) and antiviral activity (R 61837).

CCR4 antagonist design Linker SAR Binding pose optimization

Optimal Procurement and Application Scenarios for 6-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol Based on Quantitative Evidence


CCR4 Antagonist Hit-to-Lead Programs in Allergic Asthma and Atopic Dermatitis

The target compound's structural conformity with the m-tolylpiperazine CCR4 antagonist sub-series, as defined in US Patent 9,493,453 [1], makes it a suitable starting point for hit-to-lead optimization targeting Th2-driven inflammatory diseases. The class-level potency benchmark established by compound 8a (IC50 = 61.96 nM in CCR4 competitive binding) and C 021 (chemotaxis IC50 = 39–140 nM) provides a validated potency range for m-tolyl-substituted piperazinyl pyrimidines [REFS-2, REFS-3]. Researchers can procure this compound for initial CCR4 binding displacement assays and chemotaxis inhibition studies in CHO-CCR4 membranes or primary Th2 cells, with the expectation that the carbonyl linker and pyrimidin-4-ol core will deliver target engagement comparable to or exceeding the class average. Successful hits can then be advanced through in vivo OVA-induced allergic asthma models following the compound 8a validation paradigm, which demonstrated attenuation of airway hyperresponsiveness, eosinophilia, and Th2 cytokine production at inhaled doses of 0.2–5 mg [2].

Antiviral Selectivity Profiling in Pan-Viral Screening Libraries

The pyrimidin-4-ol core of the target compound distinguishes it from the rhinovirus-restricted pyridazine analog R 61837, enabling inclusion in broad-spectrum antiviral screening panels. Whereas R 61837 (EC50 = 3,900 nM against rhinovirus type 15) shows no activity against influenza, respiratory syncytial virus, or coronaviruses [1], the target compound's pyrimidin-4-ol scaffold with a free 4-hydroxyl group is structurally poised to engage viral RNA-dependent RNA polymerases and host kinases implicated in multiple virus families [2]. Procurement for antiviral screening should include parallel testing against rhinovirus (to quantify divergence from R 61837), influenza A, SARS-CoV-2, and dengue virus in CPE or reporter-based assays, with concurrent counter-screening against human HGPRT (Ki = 600 nM) to monitor host target engagement . This dual-target profiling maximizes the compound's utility in antiviral lead discovery while providing built-in selectivity data.

Antiparasitic Drug Discovery Targeting Purine Salvage Pathway Enzymes

The 6.7-fold selectivity of the target compound for human HGPRT (Ki = 600 nM) over P. falciparum HGXPRT (Ki = 4,000 nM) establishes a baseline for structure-guided optimization toward parasite-selective purine salvage inhibitors [1]. The pyrimidin-4-ol core's engagement with the purine binding site, as confirmed by spectrophotometric inhibition kinetics at pH 7.4 [1], warrants procurement for structure-activity relationship expansion aimed at inverting the selectivity ratio to favor the parasite enzyme. Researchers can use the target compound as the parent scaffold for iterative medicinal chemistry, modifying the m-tolyl group and pyrimidine substituents while monitoring Ki shifts against both human and Plasmodium HG(X)PRT orthologs. This application scenario is uniquely accessible to the pyrimidin-4-ol chemotype and is not addressable with the pyridazine analog R 61837, which lacks any HGPRT inhibitory activity [2].

Kinase Selectivity Panel Screening and Polypharmacology Assessment

The pyrimidine core is a privileged kinase hinge-binding motif, and the target compound's 4-hydroxyl group offers an additional hydrogen-bonding handle for kinase active site interactions. Related piperazinyl pyrimidine derivatives in BindingDB demonstrate high-affinity kinase engagement, with Ki values as low as 1 nM against PI3Kα [1], establishing the class potential for kinase inhibition. Procurement for kinase profiling should include broad-panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map the compound's kinome interaction landscape, followed by counter-screening against CCR4 to quantify functional selectivity. This polypharmacology assessment is essential for programs where dual CCR4/kinase modulation may be therapeutically advantageous (e.g., oncology immunotherapy) or, conversely, where kinase promiscuity represents a liability requiring structural optimization to achieve CCR4-selective profiles.

Quote Request

Request a Quote for 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.